molecular formula C17H26O4 B133885 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one CAS No. 39886-76-5

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

Cat. No.: B133885
CAS No.: 39886-76-5
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, commonly known as 6-gingerol, is a bioactive phenolic compound with the molecular formula C₁₇H₂₆O₄ and a molecular weight of 294.39 g/mol . It features a 10-carbon alkyl chain with a hydroxyl group at the 5th position and a vanillyl moiety (4-hydroxy-3-methoxyphenyl) at the terminal end .

Natural Source:
6-Gingerol is the most abundant gingerol in fresh ginger rhizomes (Zingiber officinale), constituting up to 36.8% of ginger extracts by mass .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Gingerol can be achieved through various methods. One common approach involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of 6-Gingerol often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate 6-Gingerol.

Types of Reactions:

    Oxidation: -Gingerol can undergo oxidation to form -Gingerone, a compound with similar biological activities.

    Reduction: Reduction of -Gingerol can yield -Shogaol, another bioactive compound found in dried ginger.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.

Major Products:

  • 6-Gingerone: Formed through oxidation.
  • 6-Shogaol: Formed through reduction.
  • Acetylated or methylated derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
  • Molecular Formula: C17H26O4
  • Molecular Weight: 294.4 g/mol
  • CAS Number: 39886-76-5

The compound features a phenolic structure with a long aliphatic chain, which contributes to its unique biological activities.

Pharmacological Applications

6-Gingerol has garnered significant attention for its diverse pharmacological properties:

Anti-inflammatory Effects

6-Gingerol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is vital in treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The compound acts as an antioxidant, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

Anticancer Potential

Research indicates that 6-gingerol can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK. Studies have shown its effectiveness against several cancer types, including breast and colorectal cancers.

Cardiovascular Health

6-Gingerol has been studied for its potential benefits in cardiovascular health, including improving blood circulation and reducing cholesterol levels.

Food Industry Applications

In the food industry, 6-gingerol is valued for its flavoring properties and health benefits. It is used in functional foods and dietary supplements aimed at promoting health and preventing disease.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, 6-gingerol is increasingly incorporated into cosmetic formulations. It helps in skin protection against oxidative damage and may improve skin health.

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism of Action
PharmacologyAnti-inflammatory, anticancer, cardiovascular healthInhibition of cytokines, apoptosis induction
Food IndustryFlavoring agent, functional foodsAntioxidant properties
CosmeticsSkin protection productsAntioxidant and anti-inflammatory effects

Case Studies

  • Anti-Cancer Research : A study published in the Journal of Cancer Research demonstrated that 6-gingerol inhibited the growth of breast cancer cells through apoptosis induction. The study highlighted its potential as a therapeutic agent in cancer treatment .
  • Inflammation Study : Research in Phytotherapy Research reported that patients with osteoarthritis showed significant improvement in symptoms after supplementation with ginger extract containing 6-gingerol, indicating its efficacy in managing inflammation .
  • Cardiovascular Health : A clinical trial published in Nutrition Journal found that daily intake of ginger extract led to reduced cholesterol levels and improved markers of cardiovascular health among participants at risk for heart disease .

Mechanism of Action

The mechanism of action of 6-Gingerol involves multiple molecular targets and pathways:

  • Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
  • Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Comparison with Similar Compounds

Pharmacological Properties :

  • Antioxidant : Neutralizes free radicals and inhibits lipid peroxidation .
  • Anti-inflammatory : Modulates COX-2 and NF-κB pathways .
  • Anticancer : Induces apoptosis and inhibits angiogenesis in multiple cancer cell lines .
  • Hepatoprotective : Restores liver enzymes and reduces oxidative stress in hepatotoxicity models .

The structural analogs of 6-gingerol include homologs, dehydration products, and synthetic derivatives, each with distinct bioactivities.

Gingerol Homologs

Compound Molecular Formula Chain Length Key Differences in Bioactivity References
6-Gingerol C₁₇H₂₆O₄ 10-carbon Most studied; moderate anticancer activity (IC₅₀: ~20–50 μM in HCT-116 cells) .
8-Gingerol C₁₉H₃₀O₄ 12-carbon Reduced bioavailability due to longer chain; weaker antimicrobial activity .
10-Gingerol C₂₁H₃₄O₄ 14-carbon Lower solubility; minimal antimicrobial and anticancer effects .

SAR Insight : Increasing alkyl chain length correlates with reduced antimicrobial potency against Gram-positive bacteria .

Shogaols (Dehydration Products)

Compound Molecular Formula Structural Difference Key Bioactivity References
6-Shogaol C₁₇H₂₄O₃ α,β-unsaturated ketone Superior anticancer activity (IC₅₀: ~8 μM in HCT-116 cells) due to enhanced electrophilicity .
8-Shogaol C₁₉H₂₈O₃ Longer alkyl chain Moderate activity; less studied than 6-shogaol .

Mechanistic Note: Shogaols inhibit cancer cell growth 5–10× more effectively than gingerols by targeting apoptosis pathways .

Paradols and Zingerone

Compound Molecular Formula Structural Feature Bioactivity References
Paradol C₁₇H₂₆O₃ Saturated ketone Moderate antioxidant activity; less potent than gingerols .
Zingerone C₁₁H₁₄O₃ Short-chain (4-carbon) Weak anti-inflammatory; used as a flavoring agent .

Key Research Findings

  • Antimicrobial Activity: 6-Gingerol derivatives with α,β-unsaturated ketones (e.g., decenone) show superior activity against Staphylococcus aureus (MIC: 16 μg/mL) compared to saturated analogs .
  • Metabolism : 6-Shogaol is metabolized into M9 and M11 in cancer cells, which retain apoptotic activity .
  • Anticancer Potency : 6-Shogaol’s α,β-unsaturated ketone enhances electrophilic reactivity, enabling covalent binding to cellular thiols and triggering apoptosis .

Biological Activity

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, a compound derived from ginger, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26O4C_{17}H_{26}O_{4} with a molecular weight of approximately 294.39 g/mol. Its structure features a long aliphatic chain attached to a phenolic moiety, which is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (hepatoma) cells. The mechanism involves the downregulation of key transcription factors associated with cancer progression.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-731.25Inhibition of NF-κB and AP-1
HeLa44.15Induction of apoptosis
HepG228.35Cell cycle arrest

In one study, the compound demonstrated significant cytotoxicity at concentrations as low as 31.25 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions like arthritis and inflammatory bowel disease.

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving animal models, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers after administration over a period of two weeks .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that it effectively neutralizes free radicals, contributing to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Concentration (µg/mL)% Inhibition
320
635
1260
1585

At a concentration of 15 µg/mL, the compound exhibited an impressive inhibition rate of 85%, highlighting its potential use as an antioxidant supplement .

Chemical Reactions Analysis

Dehydration to Form Shogaol Derivatives

The β-hydroxy ketone group undergoes acid- or heat-catalyzed dehydration to form shogaols, such as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one (6-shogaol). This reaction is critical in ginger processing, where thermal treatment converts gingerols to shogaols .

Mechanistic Insights

  • Activation Energy : Computational studies using Hartree-Fock/6-311G(p,d) basis sets reveal a Gibbs free energy (ΔG) of +2,142.41 kJ/mol and activation energy of +2,137.84 kJ/mol for the enolate formation step preceding dehydration .

  • Stereoelectronic Effects : The hydroxyl and methoxy groups on the aromatic ring stabilize intermediates through resonance, though steric hindrance from these groups can slow reaction kinetics .

Enolate Formation and Subsequent Fluorination

The α-carbon adjacent to the ketone undergoes deprotonation by strong bases to form enolates, enabling electrophilic substitutions such as fluorination.

Key Data

ParameterVanillylacetone Derivative Benzylacetone Derivative
Gibbs Free Energy (ΔG)+2,142.41 kJ/mol+1,941.9 kJ/mol
Activation Energy (Eₐ)+2,137.84 kJ/mol+1,946.5 kJ/mol
Preferred BasenBuLi (kinetic control)LiHMDS
  • Base Selectivity : LiHMDS fails to deprotonate the α₂-carbon due to steric hindrance, whereas nBuLi generates a kinetically favored enolate at low temperatures .

  • Fluorination Outcome : The enolate reacts with Selectfluor® to yield 2,2-difluorogingerol, a synthetic derivative with enhanced metabolic stability .

Biosynthetic Pathway in Ginger

In Zingiber officinale, gingerol biosynthesis involves:

  • Polyketide Synthase (PKS) : Condenses feruloyl-CoA with hexanoate to form a linear intermediate .

  • Cytochrome P450 Hydroxylases : Introduce hydroxyl groups at specific positions.

  • O-Methyltransferases (OMT) : Catalyze methoxy group addition .

  • Reductases : Reduce ketones to secondary alcohols post-PKS activity .

Antioxidant Activity via Radical Scavenging

The compound neutralizes free radicals (e.g., DPPH) through hydrogen atom transfer (HAT) from phenolic -OH groups:

DPPH Radical Scavenging Assay Results

Concentration (µg/mL)% Inhibition
320
635
1260
1585

The EC₅₀ for DPPH scavenging is ~12 µg/mL, demonstrating potent antioxidant capacity.

Biotransformation to Paradol Derivatives

Under reducing conditions (e.g., microbial metabolism), shogaol derivatives undergo hydrogenation to form paradols, such as 1-(4-hydroxy-3-methoxyphenyl)decan-3-one .

Functional Implications

  • Anti-inflammatory Effects : Paradols inhibit TNF-α and IL-6 by suppressing NF-κB signaling .

  • Glucose Metabolism : 6-Paradol enhances glucose uptake in adipocytes (EC₅₀ = 53.2 µM) and reduces hyperglycemia in murine models .

This compound’s reactivity is central to its synthetic utility and biological activity. Further studies on catalyst design and enzymatic pathways could optimize its applications in medicinal chemistry and functional food development.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and infrared (IR) spectroscopy are critical for structural elucidation. For example, 1H^1H and 13C^{13}C NMR can resolve hydroxyl and methoxy groups in the aromatic ring and aliphatic chain . GC-MS (as referenced in NIST data) provides molecular weight and fragmentation patterns, aiding in purity assessment .

Q. How should researchers ensure compound stability during storage?

  • Methodological Answer : Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use amber glass vials to minimize photodegradation, particularly due to the phenolic hydroxyl groups . Regularly monitor stability via High-Performance Liquid Chromatography (HPLC) to detect degradation products .

Q. What purification methods are effective for isolating this compound from synthetic mixtures?

  • Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard. Recrystallization in ethanol or methanol can further enhance purity. Confirm purity (>95%) via melting point analysis and HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis route for this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and intermediates, reducing trial-and-error in synthesis. Molecular docking studies may also guide functional group modifications for bioactivity optimization. Pair computational results with experimental validation using kinetic studies .

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer : Design mesocosm experiments to simulate environmental conditions (e.g., soil/water systems). Monitor abiotic factors (pH, temperature) and biotic factors (microbial degradation) using LC-MS/MS. Reference ISO 14040/44 standards for life cycle assessment (LCA) to evaluate persistence and bioaccumulation .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Variable Control : Ensure consistency in compound purity (e.g., ≥95% via HPLC ), solvent systems, and cell lines/assay conditions.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to identify confounding variables. Cross-validate results with orthogonal assays (e.g., in vitro vs. in vivo models) .
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Q. What strategies mitigate oxidative degradation during in vitro bioactivity assays?

  • Methodological Answer :

  • Add antioxidants (e.g., ascorbic acid) to cell culture media.
  • Use low-oxygen conditions (e.g., hypoxia chambers) for sensitive assays.
  • Validate compound integrity post-assay via LC-MS to distinguish biological effects from degradation artifacts .

Q. Methodological Resources

  • Safety Protocols : Follow GBZ 2.1-2007 and EN 14042 guidelines for workplace handling, including PPE (gloves, lab coats) and fume hoods .
  • Analytical Standards : Source certified reference materials (e.g., NIST-certified) for calibration .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and avoid non-approved human/animal applications .

Properties

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDIKRKFXEWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274400
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

39886-76-5, 58253-27-3
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 - 32 °C
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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